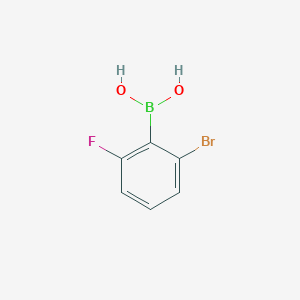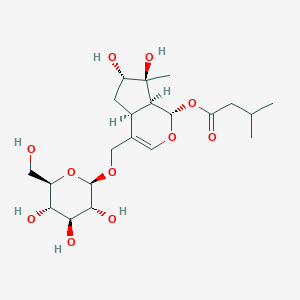
Valerosidat
Übersicht
Beschreibung
Synthesis Analysis
Valerosidate has been found to transform into a compound called 8,9-didehydro-7-hydroxydolichodial (DHD) through a process of thermal hydrolysis . This transformation occurs when valerosidate is subjected to heat, indicating that its structure can change under certain conditions .Molecular Structure Analysis
The molecular structure of valerosidate is complex, with a chemical formula of C₂₁H₃₄O₁₁ . The structure analysis of such compounds often involves techniques such as voltammetry, in situ spectroelectrochemistry, and scanning electrochemical microscopy .Wissenschaftliche Forschungsanwendungen
Antikrebsaktivität
Valerosidat hat nachweislich die Zellviabilität in Darmkrebszellen reduziert, mit einem IC50-Wert von 22,2 ± 1,1 μM . Es wird nicht im pflanzlichen Material von Patrinia villosa (PV) nachgewiesen, sondern ist eine durch Hitze erzeugte Verbindung, die daraus gewonnen wird. Weitere Forschung ist erforderlich, um seine Auswirkungen auf die Antikrebsaktivität zu verstehen .
Antivirale und entzündungshemmende Wirkungen
Verbindungen aus Patrinia villosa, einschließlich this compound, haben antivirale und entzündungshemmende Wirkungen gezeigt . Diese pharmakologischen Eigenschaften sind von Bedeutung für die Entwicklung von Behandlungen gegen Virusinfektionen und Entzündungen.
Regulierung von Krebs-assoziierten Proteinen
This compound wurde auf seine regulatorischen Wirkungen auf die Expression von Krebs-assoziierten Proteinen untersucht, wie z. B. P53 und PTEN, die wichtige Tumorsuppressoren im kolorektalen Karzinom sind .
Pharmakologische Eigenschaften
Valeriana officinalis, die this compound enthält, wurde auf verschiedene pharmakologische Eigenschaften untersucht. Es ist bekannt für seine sedativen und anxiolytischen Wirkungen aufgrund seiner Wirkung auf das GABAerge System .
Wirkmechanismus
Target of Action
Valerosidate is a natural product from Valeriana jatamansi . The exact primary targets of Valerosidate are not well-documented in the literature. More research is needed to identify the specific molecular targets of Valerosidate.
Mode of Action
It has been suggested that valerosidate may have potential anti-cancer properties
Biochemical Pathways
It is known that Valerosidate is a heat-generated compound derived from a natural compound present in Patrinia villosa . More research is needed to understand the biochemical pathways affected by Valerosidate and their downstream effects.
Result of Action
Valerosidate has been found to exhibit inhibitory effects on cell viability in colon cancer cells . It has been reported that Valerosidate reduced cell viability in HCT116 cells, with an IC50 value at 22.2 ± 1.1 μM . Moreover, Valerosidate suppressed cell migration in HCT116 cells . These findings suggest that Valerosidate may have potential anti-cancer properties.
Action Environment
It is known that environmental factors can influence the action of various compounds through mechanisms such as altering dna methylation, which can shape gene expression and subsequent health outcomes . More research is needed to understand how environmental factors influence the action, efficacy, and stability of Valerosidate.
Biochemische Analyse
Biochemical Properties
Valerosidate interacts with various enzymes and proteins in biochemical reactions. It has been found that valerosidate can transform into a heat-generated compound, 8,9-didehydro-7-hydroxydolichodial (DHD), through thermal hydrolysis . Both valerosidate and DHD exhibit inhibitory effects on cell viability and migration in HCT116 colon cancer cells .
Cellular Effects
Valerosidate influences cell function by reducing cell viability in HCT116 cells . It also suppresses cell migration in these cells . These effects are likely due to its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, valerosidate exerts its effects through binding interactions with biomolecules and changes in gene expression . It significantly increases the expression of tumor suppressors p53 and PTEN in HCT116 cells after 48 hours of treatment .
Temporal Effects in Laboratory Settings
The effects of valerosidate change over time in laboratory settings. It has been observed that the compound’s stability and degradation influence its long-term effects on cellular function .
Eigenschaften
IUPAC Name |
[(1S,4aS,6S,7S,7aS)-6,7-dihydroxy-7-methyl-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O11/c1-9(2)4-14(24)32-19-15-11(5-13(23)21(15,3)28)10(7-29-19)8-30-20-18(27)17(26)16(25)12(6-22)31-20/h7,9,11-13,15-20,22-23,25-28H,4-6,8H2,1-3H3/t11-,12-,13+,15-,16-,17+,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANCLZFYVLANQS-RHMPUOGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C2C(CC(C2(C)O)O)C(=CO1)COC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1[C@H]2[C@H](C[C@@H]([C@@]2(C)O)O)C(=CO1)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


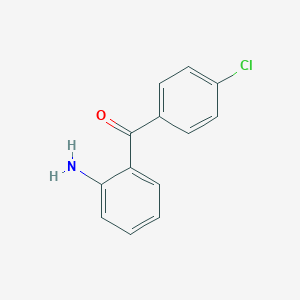

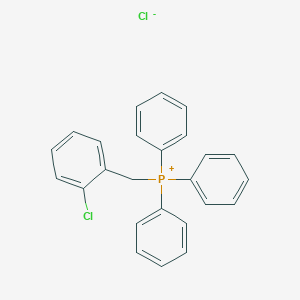

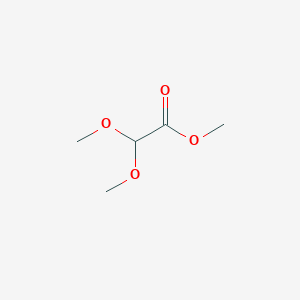



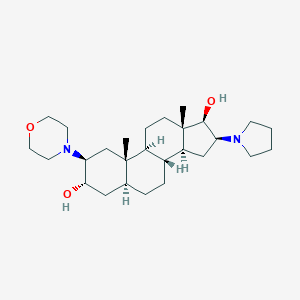
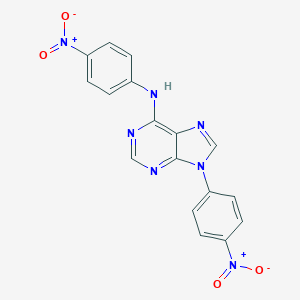
![5-{3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-N-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B151069.png)

